molecular formula C18H27ClO2 B8758401 [2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride CAS No. 88-34-6

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride

Katalognummer: B8758401
CAS-Nummer: 88-34-6
Molekulargewicht: 310.9 g/mol
InChI-Schlüssel: KSYTWDUNKAIFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with acetyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:

2,4-bis(1,1-dimethylpropyl)phenol+acetyl chlorideacetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl\text{2,4-bis(1,1-dimethylpropyl)phenol} + \text{acetyl chloride} \rightarrow \text{acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-} + \text{HCl} 2,4-bis(1,1-dimethylpropyl)phenol+acetyl chloride→acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl

Industrial Production Methods

In industrial settings, the production of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- can hydrolyze to form the corresponding phenol and hydrochloric acid.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- involves the formation of an acylium ion intermediate during its reactions. This intermediate is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other acetyl chlorides may not be as effective .

Eigenschaften

CAS-Nummer

88-34-6

Molekularformel

C18H27ClO2

Molekulargewicht

310.9 g/mol

IUPAC-Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride

InChI

InChI=1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3

InChI-Schlüssel

KSYTWDUNKAIFLK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)Cl)C(C)(C)CC

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2-(2,4-Di-t-pentylphenoxy)ethanoic acid (12.0 g, 0.041 mol) (CAS Registry Number 13402-96-5) and thionyl chloride (60 ml) were heated under reflux on a steam-bath for 1.5 h. The resulting yellow solution was allowed to cool before being distilled under reduced pressure to remove volatiles. The residue was dissolved in 60-80 petroleum-ether (200 ml) and the solution was distilled under reduced pressure to remove any remaining traces of volatiles, leaving 2-(2,4-di-t-pentyl-phenoxy)ethanoyl chloride as a red oil which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.